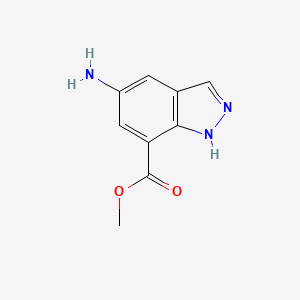

Methyl 5-amino-1H-indazole-7-carboxylate

Beschreibung

Significance of Indazole Heterocycles in Contemporary Chemical and Biological Sciences

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has garnered significant attention in medicinal chemistry and materials science. taylorandfrancis.comresearchgate.net This nitrogen-containing heterocycle is a cornerstone in the development of new therapeutic agents due to its diverse biological activities. nih.govresearchgate.net Although rarely found in nature, synthetic indazole derivatives are prominent in a vast number of compounds with a wide array of pharmacological properties. nih.govaustinpublishinggroup.compnrjournal.com

Indazole-containing compounds have been extensively studied and have shown a broad spectrum of activities, including anti-inflammatory, antitumor, antimicrobial, anti-HIV, and antihypertensive effects. nih.govnih.govnih.gov The versatility of the indazole nucleus allows for the introduction of various functional groups, which can modulate its biological and chemical properties. nih.gov This has made it a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netnih.gov

The therapeutic importance of the indazole ring is highlighted by the number of drugs on the market that contain this moiety. nih.govrsc.org For instance, Benzydamine is a non-steroidal anti-inflammatory drug, while others like Pazopanib and Axitinib are kinase inhibitors used in cancer therapy. taylorandfrancis.comrsc.org The ability of indazole derivatives to act as kinase inhibitors is a particularly active area of research. rsc.org

The unique chemical properties and tautomeric forms of indazole make it a versatile precursor for the synthesis of other heterocyclic systems. researchgate.net Its structural features play a crucial role in the recognition and binding affinity to enzymes and receptors. austinpublishinggroup.com The ongoing research into indazole and its derivatives continues to expand their applications, with studies exploring their potential in treating neurodegenerative diseases, parasitic infections, and their use in the development of new materials. taylorandfrancis.com

Overview of Research Trajectories for Methyl 5-amino-1H-indazole-7-carboxylate and Related Indazole Derivatives

This compound is a functionalized indazole derivative that serves as a key building block in organic synthesis and medicinal chemistry. chemimpex.com Its structure, featuring an amino group and a methyl carboxylate group on the indazole core, makes it a versatile intermediate for the creation of more complex molecules with potential therapeutic applications. chemimpex.com Research involving this compound and its close analogs primarily focuses on its utility in the synthesis of bioactive molecules, particularly for drug discovery. chemimpex.com

The primary research trajectory for this compound is its use as a precursor in the development of novel pharmaceutical agents. chemimpex.com The amino and carboxylic acid functionalities allow for a variety of chemical transformations, enabling the synthesis of a diverse library of indazole derivatives. chemimpex.com These derivatives have been investigated for their potential anti-inflammatory and anticancer properties. chemimpex.com For example, the core structure can be elaborated to create potent enzyme inhibitors or receptor antagonists.

Research on related indazole derivatives further illustrates the synthetic utility of this scaffold. For instance, the synthesis of various N-phenylindazole diarylureas, which have shown potential as anticancer agents, can start from similar indazole carboxylate precursors. researchgate.net Furthermore, the strategic placement of substituents on the indazole ring is a key area of investigation. The development of synthetic routes to achieve specific substitution patterns, such as in 5-amino-1-methyl-1H-indazole-3-carboxylic acid, allows for the fine-tuning of the molecule's biological activity. sigmaaldrich.com

The table below provides a summary of related indazole derivatives and their primary research applications, highlighting the broader context in which this compound is studied.

| Compound Name | CAS Number | Key Research Application |

| This compound | 885272-08-2 | Intermediate in pharmaceutical synthesis bldpharm.comachemblock.compharmaffiliates.com |

| 5-Amino-1H-indazole-7-carboxylic acid | 885272-13-9 | Building block for bioactive molecules chemimpex.com |

| Methyl 1H-indazole-5-carboxylate | 473416-12-5 | Intermediate in medicinal chemistry sigmaaldrich.comchakrachem.com |

| 5-Amino-1H-indazole | 19342-33-9 | Chemical intermediate nih.gov |

| tert-Butyl 5-amino-1H-indazole-1-carboxylate | 129488-10-4 | Intermediate for protein kinase inhibitors bldpharm.comchemicalbook.com |

| Ethyl 1H-indazole-5-carboxylate | 192944-51-7 | Synthesis of pharmaceuticals and coordination polymers |

| 7-Methyl-1H-indazole-5-carbaldehyde | 635712-40-2 | Chemical intermediate bldpharm.com |

| Methyl 5-nitro-1H-indazole-3-carboxylate | 63145-54-0 | Synthetic intermediate chemicalbook.com |

This interactive table allows for the sorting and filtering of data to better understand the landscape of research surrounding these indazole derivatives. The collective research on these compounds underscores the importance of the indazole scaffold and its substituted variants as foundational elements in the quest for new and effective therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-amino-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAQQZIGRZZPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672006 | |

| Record name | Methyl 5-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-08-2 | |

| Record name | Methyl 5-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 5 Amino 1h Indazole 7 Carboxylate and Its Analogues

Strategies for the Construction of the Indazole Core

The formation of the bicyclic indazole ring system is the foundational step in the synthesis of Methyl 5-amino-1H-indazole-7-carboxylate. This process relies on various cyclization reactions that form the pyrazole (B372694) ring fused to a benzene (B151609) ring.

Cyclization Reactions for Indazole Ring Formation

The construction of the indazole scaffold can be achieved through several strategic cyclization pathways. A common approach involves the intramolecular cyclization of substituted aryl hydrazones. For instance, the reaction of arylhydrazones derived from ketones and hydrazines can undergo direct aryl C-H amination, catalyzed by reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA), to yield 1H-indazoles. nih.gov Another powerful method is the intramolecular Ullmann reaction, where a suitably substituted hydrazone undergoes a copper-catalyzed cyclization to form the indazole ring. thieme-connect.com

Other notable cyclization strategies include:

Diazotization-Cyclization: This classic method can be applied to o-alkynylanilines or o-toluidines to obtain the indazole core. chemicalbook.com

Reductive Cyclization: 2-Nitrobenzaldehydes can serve as precursors, which upon condensation and subsequent reductive cyclization in the presence of a base, yield the indazole structure. chemicalbook.com Similarly, the reductive cyclization of o-nitro-ketoximes is another viable route. researchgate.net

From 2-Halobenzonitriles: The reaction of 2-halobenzonitriles, such as 2-fluorobenzonitrile, with hydrazine (B178648) hydrate (B1144303) provides a direct route to 3-aminoindazoles, which can be further modified. chemicalbook.comnih.gov

Domino Reactions: One-pot domino processes have been developed, for example, from arylhydrazones of acetophenones with a C2 fluorine and C5 nitro group, which undergo deprotonation and nucleophilic aromatic substitution (SNAr) ring closure to form 1-aryl-5-nitro-1H-indazoles. researchgate.net

Table 1: Selected Cyclization Strategies for Indazole Core Construction

| Method | Description | Precursor Example | Reference |

|---|---|---|---|

| Intramolecular C-H Amination | Direct cyclization of arylhydrazones onto the aromatic ring. | Diaryl Ketone Hydrazones | nih.gov |

| Intramolecular Ullmann Reaction | Copper-catalyzed N-arylation to close the pyrazole ring. | Hydrazone from o-haloaldehyde | thieme-connect.com |

| Diazotization-Cyclization | Diazotization of an amino group followed by intramolecular cyclization. | o-Toluidine | chemicalbook.com |

| Reductive Cyclization | Reduction of a nitro group which then participates in ring closure. | 2-Nitrobenzaldehyde | chemicalbook.com |

| SNAr Cyclization | Nucleophilic aromatic substitution of a leaving group by a hydrazone. | 2-Fluoro-5-nitroacetophenone | researchgate.net |

Precursor Chemistry and Starting Material Utilization

The synthesis of this compound requires carefully chosen precursors that contain the necessary functionalities or groups that can be converted into them. The selection of starting materials is critical for an efficient synthetic route.

A common strategy begins with a substituted benzene derivative. For example, a synthesis can start from commercially available 2,3-difluorobenzoic acid, which undergoes a sequence of reactions including bromination, amidation, and cyclization to build the indazole core with the required substitution pattern. researchgate.net Similarly, o-aminophenylacetic acid amides or esters can be used as starting materials, which undergo diazotization to form the 1H-indazole-3-carboxylic acid derivatives. google.com

For the specific target compound, precursors are typically designed with:

A nitro group at the position corresponding to the final C5-amino group. This is a robust strategy as the nitro group is a stable functionality that can be cleanly reduced in a later step.

A functional group at the C2 position of the benzene ring (ortho to the future N1 position) that can be converted into the C7-carboxylate. This could be a methyl group for later oxidation or a nitrile for hydrolysis.

An appropriate group at the C1 position that facilitates the pyrazole ring closure, such as a methyl ketone or an aldehyde to form a hydrazone, or an amino group for diazotization.

The use of β-ketonitriles and hydrazines is a versatile and widely employed method for constructing the 5-aminopyrazole ring system, which is analogous to the indazole core. beilstein-journals.org This highlights the importance of precursors containing nitrile and carbonyl functionalities.

Functionalization Reactions and Derivatization of the Indazole Ring System

Once the indazole core is established, subsequent reactions are performed to install and modify the functional groups to arrive at the final product.

Amination and Nitro Group Reduction Approaches

The 5-amino group of the target molecule is most commonly introduced via the reduction of a 5-nitroindazole (B105863) intermediate. The synthesis of 5-nitroindazoles is a well-established process, often starting from nitro-substituted anilines or benzonitriles. researchgate.net The subsequent reduction of the nitro group is a high-yielding and clean transformation.

The most prevalent method for this reduction is catalytic hydrogenation. For example, a 5-nitroindazole derivative can be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to afford the corresponding 5-aminoindazole (B92378) in excellent yield. chemicalbook.com

Table 2: Common Reagents for Nitro Group Reduction in Indazole Synthesis

| Reagent System | Conditions | Comments | Reference |

|---|---|---|---|

| H2, Pd/C | Ethanol, Room Temperature | Standard, high-yielding method. | chemicalbook.com |

| Triethyl phosphite | Heat | Used for reductive cyclization of nitro compounds. | researchgate.net |

| SnCl2·2H2O | HCl, Ethanol | Classical method for nitro group reduction. | N/A |

| Fe, NH4Cl | Ethanol/Water, Reflux | Alternative to tin, often used in industrial settings. | N/A |

Carboxylate Esterification Methods

The C7-carboxylate group is another key feature of the target molecule. This functionality can be introduced at various stages of the synthesis. If the synthesis is carried out with a 1H-indazole-7-carboxylic acid, a direct esterification step is required. This is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Alternatively, the ester group can be formed from a precursor like a nitrile or can be installed via a nucleophilic substitution reaction. A series of indazole esters have been synthesized through the reaction of 1H-indazole with halo esters in an alkaline solution. nih.govnih.gov While this method primarily functionalizes the nitrogen atoms, it demonstrates the compatibility of the ester group with indazole chemistry. The synthesis of 1H-indazole-3-carboxylic acid methyl ester has been achieved through various routes, including the cyclization of substituted ortho-phenylenediamines with α-keto acids followed by esterification. bloomtechz.com

Regioselective N-Alkylation Strategies of the Indazole Nitrogen Atoms

Indazole possesses two nitrogen atoms in its pyrazole ring (N1 and N2), and direct alkylation often leads to a mixture of N1 and N2 substituted regioisomers, which can be challenging to separate. beilstein-journals.orgnih.gov The development of regioselective alkylation protocols is therefore of significant interest.

The regiochemical outcome is influenced by several factors, including the electronic and steric properties of substituents on the indazole ring, the choice of base and solvent, and the nature of the alkylating agent. beilstein-journals.org

N1-Selective Alkylation: Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov Conditions that favor thermodynamic control often lead to the N1 product. The use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is frequently reported to favor N1 alkylation, especially with electron-deficient indazoles. beilstein-journals.orgresearchgate.net For indazoles with an electron-rich oxygen substituent at the C3 position, chelation with the sodium cation can direct alkylation to the N1 position. nih.gov

N2-Selective Alkylation: Achieving N2 selectivity can be more challenging. However, specific conditions have been developed. For instance, using trifluoromethanesulfonic acid (TfOH) as a catalyst allows for the highly regioselective N2-alkylation of indazoles with diazo compounds, operating under metal-free conditions. rsc.org Certain metal-mediated reactions can also direct alkylation to the N2 position. researchgate.net

The precise ratio of N1 to N2 products can be finely tuned by modifying reaction parameters, and Density Functional Theory (DFT) calculations have been employed to understand the mechanisms and predict the regioselectivity of these reactions. nih.gov

Table 3: Conditions for Regioselective N-Alkylation of Indazoles

| Desired Isomer | Base/Catalyst | Solvent | Alkylating Agent Type | Comments | Reference |

|---|---|---|---|---|---|

| N1 | NaH | THF / DMF | Alkyl Halides | Favored for many substituted indazoles; thermodynamic control. | beilstein-journals.orgresearchgate.net |

| N1 | Cs2CO3 | DMF | Benzyl Bromide | Effective for indazoles with C3-carboxylate via a chelation mechanism. | nih.gov |

| N2 | TfOH | Dichloroethane | Diazo Compounds | Highly selective metal-free protocol. | rsc.org |

| N2 | K2CO3 | DMF | Alkyl Halides | Can produce mixtures, but N2 is significant; kinetic control often cited. | researchgate.net |

| N1 / N2 Mixture | KOH | Methanol | Halo esters | Often results in mixtures with N1 predominating. | nih.gov |

Cross-Coupling Reactions for Substituent Introduction (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing aryl and heteroaryl substituents onto the indazole core. rsc.orgnih.gov The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly prominent due to its high functional group tolerance and broad substrate scope. rsc.orgrasayanjournal.co.innih.gov

For functionalization of a specific position, such as C7 on the indazole ring, a common strategy involves the initial regioselective halogenation (e.g., bromination) of that position to create a synthetic handle. nih.gov The resulting bromo-indazole can then be subjected to Suzuki-Miyaura coupling conditions. The choice of catalyst, base, and solvent system is optimized to ensure efficient coupling. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are frequently employed, often in combination with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). nih.govnih.gov These reactions are compatible with a wide range of aryl and heteroaryl boronic acids, allowing for the synthesis of diverse libraries of substituted indazoles. nih.govnih.gov

| Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 85% | nih.gov |

| 7-Bromo-4-sulfonamido-1H-indazole | 4-Nitrophenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 78% | nih.gov |

| 7-Bromo-4-benzamido-1H-indazole | Thiophen-2-ylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 91% | nih.gov |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 85% | nih.gov |

| tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane | High (>80%) | nih.gov |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution provides a direct route for the functionalization of the carbocyclic ring of the indazole system. Halogenation is a particularly useful transformation, as the introduced halogen can serve as a precursor for subsequent cross-coupling reactions. chim.itresearchgate.netnih.gov

The regioselectivity of these substitutions is directed by the existing substituents on the ring. For instance, a direct and regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). nih.gov Other methods for introducing halogens include halodecarboxylation, where a carboxylic acid at a specific position (e.g., C3) is replaced by a bromine atom upon treatment with NBS in DMF. researchgate.net Nitration of the indazole ring, such as the conversion of 7-nitroindazole (B13768) to 3,7-dinitro-1H-indazole, has also been reported, highlighting another pathway for introducing functional groups via electrophilic substitution. chim.it

Advanced Synthetic Approaches

To streamline the synthesis of complex indazole derivatives, more advanced strategies such as one-pot sequences and novel transition metal-catalyzed transformations are being developed.

One-Pot and Multi-Component Reaction Sequences

MCRs, such as the three-component reaction between 2-aminoimidazoles, aldehydes, and isocyanides, can rapidly generate molecular complexity. nih.gov These reactions are often catalyzed by a Lewis acid, such as Zirconium(IV) chloride (ZrCl4), and demonstrate the power of MCRs to build fused heterocyclic systems related to the indazole scaffold. nih.gov Similarly, the synthesis of indazoles via a [3+2] cycloaddition between an aryne and a diazo compound can be performed in a one-pot procedure. orgsyn.org

Transition Metal-Catalyzed Synthetic Transformations

Transition metals, including palladium, rhodium, and copper, catalyze a wide array of reactions for both the synthesis and functionalization of the indazole core. researchgate.netnitk.ac.innih.govresearchgate.net Beyond the Suzuki coupling, these metals enable novel C-H activation and annulation strategies.

Rhodium(III)-catalyzed C-H activation followed by intramolecular cyclization is a powerful method for constructing the indazole ring system. nih.govnih.gov For example, the reaction of benzimidates with nitrosobenzenes, catalyzed by a Rh(III)/Cu(II) system, proceeds through a C-H activation and cascade annulation to afford 1H-indazoles in good to high yields. nih.gov Copper catalysts are also pivotal, particularly for regioselective N-arylation reactions. A CuCl-catalyzed cross-coupling of 1H-indazoles with diaryliodonium salts affords N2-substituted indazoles with complete regioselectivity. rsc.org These advanced catalytic methods provide efficient and selective routes to functionalized indazoles that are often inaccessible through traditional means. nitk.ac.inresearchgate.net

Electrochemical Synthesis of Indazole Scaffolds

Electrochemical methods offer a unique approach to the synthesis and modification of indazole scaffolds, often proceeding under mild conditions without the need for conventional oxidizing or reducing agents. Research in this area has demonstrated the viability of electrosynthesis for both the formation of the indazole ring and its subsequent transformation.

One key electrochemical approach involves the reduction of appropriately substituted nitrones. For instance, the synthesis of 2-N-aryl-3-methoxycarbonylindazole has been achieved through the 6-electron reduction of specific aryl-nitrones. scispace.com This method is notable for its selectivity, as functional groups like nitriles and esters are not reduced under the applied reaction conditions. scispace.com

Furthermore, indazoles containing an electron-withdrawing group in the 2-position are electroreducible at high negative potentials. This process selectively yields the corresponding 2-N-substituted indazolines in an aqueous alcoholic medium. scispace.com The electroreduction of 2-(4-cyanophenyl)indazole and 2-(4-methoxycarbonylphenyl)indazole, for example, produces the respective indazolines in very good yields, which can be isolated under an inert atmosphere to prevent re-oxidation. scispace.com The general scheme for this reduction is a testament to the controlled nature of electrochemical reactions.

The process can be influenced by reaction conditions. For example, 2-substituted indazoles can be synthesized from 2-nitro-benzylamines in a redox flow electrolysis cell. scispace.com The environment at the electrode surface, which can become highly basic due to the reduction of water, can also facilitate nucleophilic attack, leading to the generation of indazoline species from the indazole ring. scispace.com

Table 1: Electrochemical Reduction of 2-Arylindazoles to 2-Arylindazolines Data sourced from Frontana-Uribe, B. A. and Moinet, C., 1999. scispace.com

| Starting Indazole | Product Indazoline | Yield (%) |

| 2-(4-cyanophenyl)indazole | 2-(4-cyanophenyl)indazoline | 90 |

| 2-(4-methoxycarbonylphenyl)indazole | 2-(4-methoxycarbonylphenyl)indazoline | 90 |

Green Chemistry Principles in the Synthesis of Indazole Derivatives

The application of green chemistry principles to the synthesis of indazole derivatives aims to create more environmentally benign and sustainable processes. These principles focus on minimizing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. youtube.comyoutube.com

A significant advancement in the green synthesis of indazoles involves the use of heterogeneous nanocatalysts. One such method reports the synthesis of 2H-indazoles through a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgnih.gov This reaction is catalyzed by copper oxide (CuO) nanoparticles supported on activated carbon (CuO@C) and utilizes polyethylene (B3416737) glycol (PEG-400) as a green, recyclable solvent. acs.orgnih.gov This approach successfully forms new N-N, C-N, and C=N bonds under ligand-free and base-free conditions, generating indazole derivatives in good to excellent yields. acs.org

The core principles of green chemistry are well-represented in these modern synthetic routes:

Use of Catalysts: The CuO@C nanocatalyst is effective in small amounts and can be recovered and reused, which is preferable to stoichiometric reagents that are consumed in the reaction and generate more waste. youtube.comacs.org

Use of Safer Solvents: The replacement of volatile organic solvents with greener alternatives like PEG-400 or utilizing water as a medium significantly reduces environmental impact. youtube.comacs.org Isopropanol (B130326) has also been used as a green solvent in the preparation of the catalyst itself. nih.gov

Atom Economy: One-pot reactions that combine multiple steps without isolating intermediates are designed to maximize the incorporation of all starting materials into the final product, thus maximizing atom economy. youtube.comacs.org

Energy Efficiency: Many modern catalytic reactions, including those for indazole synthesis, are being developed to run at lower temperatures, such as the synthesis of certain indazole phosphine (B1218219) ligands at room temperature or the preparation of the CuO@C catalyst at ambient temperature. nih.govnih.gov

Prevention of Derivatives: By employing one-pot strategies, chemists can often avoid the use of protecting groups or temporary modifications of functional groups, which simplifies the process, requires fewer reagents, and produces less waste. researchgate.net

Table 2: Application of Green Chemistry Principles in Indazole Synthesis

| Green Chemistry Principle | Application in Indazole Synthesis | Reference |

| Catalysis | Use of recyclable CuO nanoparticles on activated carbon. | acs.orgnih.gov |

| Safer Solvents | Employment of PEG-400 and isopropanol as reaction media. | acs.orgnih.gov |

| Atom Economy | One-pot, three-component synthesis of 2H-indazoles. | acs.org |

| Energy Efficiency | Catalyst preparation at ambient temperature. | nih.gov |

| Waste Prevention | Avoiding intermediate isolation and purification steps. | youtube.comacs.org |

Advanced Spectroscopic and Structural Characterization Techniques in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the carbon skeleton and the specific placement of protons and other nuclei, which is essential for confirming the substitution pattern of the indazole ring.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms in a molecule.

For Methyl 5-amino-1H-indazole-7-carboxylate, the ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons, the amine (NH₂) protons, the indazole NH proton, and the methyl ester (OCH₃) protons. The aromatic protons on the benzene (B151609) portion of the indazole ring would appear as doublets or singlets, with their chemical shifts and coupling constants being highly informative of their relative positions. For instance, data from the related compound 5-nitro-1H-indazole shows aromatic protons in the range of δ 7.7-8.9 ppm. chemicalbook.comdrugbank.com The protons of the amino group (NH₂) and the indazole NH would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The methyl ester protons would be a sharp singlet, typically appearing around δ 3.9-4.0 ppm.

The ¹³C NMR spectrum provides the number of unique carbon environments. For the target molecule, nine distinct carbon signals would be expected. The carbonyl carbon of the ester group would be the most downfield signal, typically above δ 160 ppm. The aromatic carbons would appear in the δ 100-150 ppm region, with carbons attached to the nitrogen or amino group showing characteristic shifts. For example, in various 3-phenyl-1H-indazoles, the indazole ring carbons resonate between approximately δ 110 and 145 ppm. rsc.org The methyl ester carbon would be observed further upfield, typically around δ 52-53 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1H-Indazoles

This table presents representative NMR data from known indazole derivatives to illustrate the expected chemical shift regions for the title compound.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Notes |

| 5-Nitro-1H-indazole chemicalbook.com | ¹H (in DMSO-d₆) | 13.77 (br s, 1H, NH) | Indazole N-H proton. |

| 8.84 (d, 1H) | Aromatic C4-H. | ||

| 8.43 (d, 1H) | Aromatic C6-H. | ||

| 7.75 (d, 1H) | Aromatic C7-H. | ||

| 5-Nitro-3-phenyl-1H-indazole rsc.org | ¹³C (in CDCl₃) | 148.6, 143.4, 142.9 | Aromatic/Heterocyclic carbons. |

| 131.7, 129.3, 127.8 | Aromatic/Heterocyclic carbons. | ||

| 122.1, 120.4, 119.2, 110.6 | Aromatic/Heterocyclic carbons. |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings, primarily between adjacent protons. This would be used to confirm the connectivity of the protons on the benzene ring, for example, by showing a correlation between H-4 and H-6 if they were adjacent.

HMBC (Heteronuclear Multiple Bond Correlation) is one of the most vital experiments for this molecule. It maps long-range (2-3 bond) correlations between protons and carbons. nih.gov Key correlations would include:

The methyl ester protons (OCH₃) to the ester carbonyl carbon (C=O) and to the C-7 of the indazole ring, confirming the position of the carboxylate group.

The indazole C-3 proton to carbons C-3a and C-7a, confirming the core ring structure.

The aromatic protons (H-4 and H-6) to their neighboring carbons, which would definitively establish the 5-amino and 7-carboxylate substitution pattern and rule out other regioisomers.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is particularly useful for confirming regioisomerism. nih.gov For instance, a NOESY correlation between the indazole C-3 proton and the H-4 proton would provide strong evidence for the 1H-indazole tautomer and the substituent arrangement.

These 2D techniques are indispensable for distinguishing between potential isomers, such as Methyl 7-amino-1H-indazole-5-carboxylate, by providing unambiguous evidence of bond-through-space and through-bond connectivities. nih.gov

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. ncsu.edu For an indazole, this technique is exceptionally useful for distinguishing between the 1H and 2H tautomers, as the chemical shifts of the pyrazolic nitrogens (N-1 and N-2) are significantly different in each form. nih.govacs.org

In ¹H-¹⁵N HMBC experiments, correlations between protons and nitrogens can definitively establish the protonation site (i.e., which nitrogen bears the hydrogen in the tautomeric form) and the connectivity of the amino group. nih.govresearchgate.net For this compound, a correlation between the indazole NH proton and the N-1 nitrogen would confirm the 1H-tautomer. Furthermore, correlations from the amino protons to the C-5 carbon and from aromatic protons to the pyrazole (B372694) nitrogens would solidify the structural assignment. nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. mdpi.com For this compound (C₉H₉N₃O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The calculated monoisotopic mass is 191.0695 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula.

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this molecule under techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would include: nih.govnih.gov

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester, resulting in an [M - 31]⁺ peak.

Loss of the entire methoxycarbonyl group (•COOCH₃), leading to an [M - 59]⁺ peak.

Loss of ammonia (B1221849) (NH₃) from the amino group, although less common from an aromatic amine, could result in an [M - 17]⁺ peak.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₉H₁₀N₃O₂⁺ | 192.0768 | Protonated molecular ion |

| [M-OCH₃]⁺ | C₈H₇N₃O⁺ | 161.0584 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | C₇H₇N₃⁺ | 133.0635 | Loss of methoxycarbonyl radical |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS characterize the molecule's connectivity and formula, X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state. mdpi.com This technique would unambiguously confirm the molecular structure of this compound, including bond lengths, bond angles, and the planarity of the bicyclic ring system. mdpi.com

For a molecule like this compound, X-ray analysis would reveal critical structural details. Analysis of related indazole structures shows that the fused ring system is nearly planar. researchgate.netmdpi.com The crystal structure would confirm the relative positions of the amino and methyl carboxylate groups on the benzene ring.

Furthermore, it would provide invaluable information on intermolecular interactions that govern the crystal packing. Key interactions would likely include:

Hydrogen Bonding: Strong hydrogen bonds are expected between the N-H of the indazole and the amino group of one molecule and the carbonyl oxygen or pyrazolic nitrogen of a neighboring molecule. These interactions are crucial in forming sheets or chains in the crystal lattice. mdpi.com

π-π Stacking: The planar aromatic indazole rings are likely to engage in π-π stacking interactions, further stabilizing the solid-state structure.

Obtaining a crystal structure provides the ultimate proof of the compound's constitution and conformation, serving as a final validation of the assignments made by NMR and MS. mdpi.com

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)

The supramolecular architecture of indazole derivatives in the solid state is predominantly governed by intermolecular hydrogen bonds, which play a crucial role in determining the crystal packing and, consequently, the material's physical properties. Although a crystal structure for this compound is not available in open-access crystallographic databases, the analysis of related structures provides a robust framework for predicting its behavior.

Indazoles, possessing both hydrogen bond donor (N-H group) and acceptor (pyridine-like nitrogen) sites, are prone to forming various hydrogen bonding motifs. mdpi.comchemicalbook.com The presence of an amino group and a carboxylate group in this compound introduces additional sites for hydrogen bonding, leading to the potential for complex and stable networks.

Furthermore, the carboxylate group introduces a strong hydrogen bond acceptor (the carbonyl oxygen) and, in its protonated form, a strong donor (the hydroxyl group). In the case of the methyl ester, the carbonyl oxygen is a primary site for hydrogen bond interactions. It is anticipated that the amino group's N-H bonds would form hydrogen bonds with the carbonyl oxygen of the ester group of a neighboring molecule or with the pyrazole nitrogen. The indazole N-H is also expected to participate in hydrogen bonding, likely with the carbonyl oxygen or the amino nitrogen of an adjacent molecule. These interactions can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or three-dimensional networks. nih.gov

The interplay of these different functional groups can result in a variety of hydrogen-bonding patterns, which can be described using graph-set notation. Common motifs found in related structures include R2(2)(8) rings, which are often formed by centrosymmetric N-H···O or N-H···N interactions. nih.gov The specific packing arrangement will ultimately depend on the steric and electronic influences of the substituents on the indazole core.

Interactive Table: Expected Hydrogen Bond Interactions in Crystalline this compound

| Donor Group | Acceptor Group | Potential Motif |

| Amino (N-H) | Carbonyl Oxygen (C=O) | Intermolecular chain/sheet |

| Amino (N-H) | Pyrazole Nitrogen | Intermolecular dimer/chain |

| Indazole (N-H) | Carbonyl Oxygen (C=O) | Intermolecular chain/sheet |

| Indazole (N-H) | Amino Nitrogen | Intermolecular chain/sheet |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A detailed vibrational analysis of this compound would provide significant insights into its molecular structure. While a specific experimental spectrum for this compound is not readily published, the expected absorption bands can be predicted based on the characteristic frequencies of its constituent functional groups and the indazole ring system. maricopa.edupressbooks.publibretexts.org

The IR spectrum of an indazole derivative is typically complex, with contributions from the vibrations of the benzene and pyrazole rings, as well as the substituent groups. psu.edu The high-frequency region of the spectrum is particularly informative. The N-H stretching vibrations of the primary amino group (-NH2) are expected to appear as two distinct bands in the range of 3400-3200 cm⁻¹. The N-H stretching of the indazole ring itself usually gives rise to a broader absorption in a similar region, often overlapping with the amino group signals. youtube.com

The carbonyl (C=O) stretching vibration of the methyl ester group is one of the most characteristic and intense absorptions in the IR spectrum, typically appearing in the region of 1725-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring and intermolecular hydrogen bonding. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ region. maricopa.edu

Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below this value. The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of information, including C=C and C=N stretching vibrations of the indazole ring, as well as various bending vibrations (scissoring, rocking, wagging, and twisting) of the N-H and C-H bonds. psu.eduresearchgate.net The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds are also found in this region and can provide information about the substitution pattern of the benzene ring.

A comprehensive vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), would be necessary to assign all the observed bands to specific vibrational modes of the molecule. researchgate.net

Interactive Table: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Amino (-NH₂) | N-H Stretch | 3400 - 3200 (two bands) | Medium |

| Indazole N-H | N-H Stretch | 3300 - 3100 | Medium, often broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to weak |

| Aliphatic C-H (Methyl) | C-H Stretch | 2980 - 2850 | Medium to weak |

| Ester (C=O) | C=O Stretch | 1725 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1620 - 1450 | Medium to weak |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Ester (C-O) | C-O Stretch | 1300 - 1000 | Strong |

| Aromatic Ring | C-H Out-of-plane Bend | 900 - 675 | Strong to medium |

Computational and Theoretical Investigations of Methyl 5 Amino 1h Indazole 7 Carboxylate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior at the electronic level. These methods are instrumental in characterizing the properties of indazole derivatives.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the physicochemical properties of novel indazole derivatives. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G, are employed to optimize molecular geometries and compute thermodynamic variables. nih.govresearchgate.net

These studies are crucial for elucidating reaction mechanisms. For instance, DFT can be used to explore the potential energy surfaces of reactions involving indazole scaffolds, helping to identify transition states and calculate activation energies. dntb.gov.ua This provides a theoretical basis for understanding reaction feasibility and selectivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT calculations. A smaller HOMO-LUMO gap suggests higher molecular softness and greater reactivity, whereas a larger gap indicates higher molecular hardness and stability. nih.gov

DFT is also used to analyze a molecule's electronic properties, which are critical for predicting its reactivity. The molecular electrostatic potential (MEP) map is a vital tool derived from DFT calculations that helps in identifying sites susceptible to nucleophilic and electrophilic attacks. nih.gov The MEP surface visualizes the charge distribution, where different colors represent varying electrostatic potentials, indicating regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). nih.gov

Understanding a molecule's electrical characteristics, such as dipole moment, electronegativity, and atomic charges, is essential for comprehending its interactions, including hydrogen bonding. nih.gov These parameters, along with frontier molecular orbitals (HOMO and LUMO), provide a comprehensive picture of a compound's chemical behavior. Molecules with high HOMO energy values are effective electron donors, while those with low LUMO energy values are good electron acceptors. nih.gov

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indazole Analogue A | -6.348 | -1.428 | 4.920 |

| Indazole Analogue B | -6.882 | -2.454 | 4.428 |

| Indazole Analogue C | -6.673 | -2.426 | 4.247 |

| Indazole Analogue D | -6.464 | -2.778 | 3.686 |

Data is representative of typical values found for indazole derivatives in computational studies and serves for illustrative purposes. nih.gov

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. nih.gov This theory utilizes rigorous quantum chemical analysis of electron density changes along a reaction path to understand experimental outcomes. nih.gov MEDT has been successfully applied to study various organic reactions, including cycloadditions involving heterocyclic compounds. luisrdomingo.commdpi.com

In the context of indazole analogues, MEDT can elucidate reaction mechanisms, such as [3+2] cycloadditions, by analyzing the flow of electron density between reacting species. mdpi.com The Global Electron Density Transfer (GEDT) calculated at the transition state is a key concept in MEDT, quantifying the polar nature of a reaction. mdpi.com By examining the changes in electron density distribution, MEDT provides a detailed rationale for chemo-, regio-, and stereoselectivity observed in reactions. researchgate.net

Molecular Modeling and Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govunar.ac.id This method is pivotal in structure-based drug design for screening libraries of compounds against a biological target and estimating their binding affinity. nih.gov

For indazole derivatives like Methyl 5-amino-1H-indazole-7-carboxylate, docking studies can predict interactions with various protein targets, such as kinases or other enzymes implicated in diseases like cancer. nih.gov The process involves preparing the 3D structures of the ligand and the protein receptor. The ligand's geometry is optimized, and the protein structure, often obtained from the Protein Data Bank (PDB), is prepared by adding hydrogens and assigning charges. nih.govechemcom.com

Docking simulations generate multiple possible binding poses of the ligand in the receptor's active site. These poses are then ranked based on a scoring function, which estimates the binding energy (in kcal/mol). nih.gov Lower binding energy values typically indicate a more stable ligand-receptor complex. Post-docking analysis reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, providing insights into the molecular basis of its potential biological activity. nih.gov

| Compound Analogue | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|

| Indazole Analogue V | -6.367 | LEU43, GLN109 |

| Indazole Analogue W | -5.089 | ILE141, LYS140 |

| Indazole Analogue Y | -4.243 | PHE23, LEU30 |

Binding energies and interacting residues are illustrative examples derived from studies on similar compounds. nih.gov

Conformational Analysis and Tautomerism Studies through Theoretical Methods

Theoretical methods, particularly DFT, are essential for studying the conformational landscape and tautomeric equilibria of flexible molecules like indazole derivatives. nih.govnih.gov Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, and computational studies can determine their relative stabilities. acs.org

Conformational analysis involves mapping the potential energy surface of the molecule by systematically changing its torsion angles to identify low-energy, stable conformations. nih.gov These studies are critical because a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. Environmental factors, such as solvent polarity, can significantly influence conformational preferences and tautomeric equilibrium, an effect that can be simulated using computational models. nih.govnih.gov For substituted indazoles, theoretical calculations can predict the preferred conformer and refine its geometric structure at a high level of theory. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding and electronic delocalization within a molecule. mpg.defaccts.de It examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E2) associated with the delocalization of electron density from a donor to an acceptor orbital. youtube.comacadpubl.eu

For this compound and its analogues, NBO analysis can reveal key hyperconjugative interactions that contribute to molecular stability. acadpubl.eu These interactions, such as the delocalization of a lone pair from a nitrogen or oxygen atom into an adjacent antibonding orbital, are quantified by their E2 energies. youtube.com Higher E2 values indicate stronger electronic interactions and greater stabilization of the molecular structure. This analysis provides a chemical interpretation of the electron density distribution beyond the simple Lewis structure model. rsc.orgmpg.de

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N8 | π(C3-C4) | 25.8 |

| LP(1) N9 | π(C5-C6) | 18.3 |

| π(C5-C6) | π(N8-C7) | 15.1 |

| π(C3-C4) | π(C5-C6) | 19.7 |

LP denotes a lone pair orbital. The data are illustrative of typical hyperconjugative interactions found in heterocyclic aromatic systems.

Medicinal Chemistry Research and Biological Activity Exploration of Indazole Derivatives

General Strategies for Drug Discovery Research Utilizing the Indazole Scaffold

The indazole scaffold is a prominent feature in many therapeutic agents, and its derivatives are of great interest in drug discovery. nih.govnih.gov The versatility of the indazole ring system allows for the synthesis of compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.gov Drug discovery programs often utilize the indazole core as a starting point for developing novel therapeutic agents. A common strategy involves the chemical modification of the indazole ring at various positions to optimize the compound's potency, selectivity, and pharmacokinetic properties.

Methyl 5-amino-1H-indazole-7-carboxylate is an example of a key intermediate used in these synthetic efforts. chemimpex.com The presence of the amino and carboxylate groups provides convenient handles for further chemical elaboration, allowing for the introduction of a wide range of substituents to explore the structure-activity relationships of the resulting molecules. For instance, the amino group can be acylated or alkylated, while the carboxylate can be converted to amides or other functional groups. These modifications can significantly impact the biological activity of the resulting compounds.

Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. Structure-activity relationship (SAR) studies are therefore crucial for understanding how chemical modifications influence the biological profile of these compounds and for guiding the design of more potent and selective agents.

The modification of substituents on the indazole ring has been shown to have a profound impact on the biological activity of the resulting compounds. For example, in the context of monoamine oxidase (MAO) inhibitors, the introduction of different substituents on the indazole core can lead to significant changes in inhibitory potency and selectivity. Research on a series of C5- and C6-substituted indazole derivatives demonstrated that substitution at these positions can enhance MAO-B inhibition. researchgate.net Specifically, compounds with substituents at the C5 position of the indazole ring have shown particularly potent MAO-B inhibition, with IC50 values in the nanomolar range. researchgate.net

In the area of kinase inhibition, modifications to the indazole scaffold are a key strategy for developing potent and selective inhibitors. For instance, a series of 3-aminoindazole derivatives were synthesized and evaluated for their ability to inhibit anaplastic lymphoma kinase (ALK). The results revealed that specific substitutions at the 5-position of the indazole ring were critical for achieving high potency, with one derivative, entrectinib, exhibiting an IC50 value of 12 nM against ALK. nih.gov

The position of substituents on the indazole ring, known as regioisomerism, plays a critical role in determining the biological activity and selectivity of indazole-based compounds. The thermodynamic stability of the two tautomeric forms of indazole, 1H-indazole and 2H-indazole, influences the synthetic routes and the final biological properties of the derivatives. 1H-indazole is generally the more stable and predominant tautomer. nih.gov

The differential placement of functional groups can lead to significant variations in how a molecule interacts with its biological target. For example, the position of a nitro group on the indazole ring has been shown to affect the reactivity of the compound. nih.gov In the development of MAO inhibitors, the position of substituents has been shown to be a key determinant of inhibitory potency and selectivity for MAO-A versus MAO-B. researchgate.net Similarly, for kinase inhibitors, the precise arrangement of substituents on the indazole core is essential for achieving the desired inhibitory profile against specific kinases.

Investigation of Molecular Mechanisms of Action in In Vitro Systems

In vitro studies are fundamental to elucidating the molecular mechanisms by which indazole derivatives exert their biological effects. These studies often involve enzyme inhibition assays and receptor binding studies to identify the specific molecular targets of the compounds and to characterize the nature of their interactions.

Indazole derivatives have been extensively investigated as inhibitors of various enzymes, particularly kinases and monoamine oxidases (MAOs).

Kinase Inhibition: Many indazole-containing compounds have been developed as potent kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk For example, a series of 3-aminoindazole derivatives have been shown to inhibit anaplastic lymphoma kinase (ALK) with high potency. nih.gov Another study reported the discovery of a potent pan-BCR-ABL inhibitor based on a 3-aminoindazole scaffold, which was effective against the T315I gatekeeper mutant that confers resistance to some other inhibitors. scbt.com

Monoamine Oxidase Inhibition: Indazole derivatives have also emerged as promising inhibitors of monoamine oxidases (MAOs), enzymes that are important targets for the treatment of neurological disorders. mdpi.com A study of C5- and C6-substituted indazole derivatives found that many of these compounds were potent and selective inhibitors of MAO-B. researchgate.net Further investigation of a selected derivative revealed a competitive mode of inhibition. researchgate.net Another study on indazole- and indole-5-carboxamides identified highly potent and selective MAO-B inhibitors with subnanomolar IC50 values. nih.gov

The following table summarizes the inhibitory activity of selected indazole derivatives against MAO-B:

| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Human MAO-B | 0.386 | >25,000-fold |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | Human MAO-B | 0.227 | >5,700-fold |

This data is for illustrative purposes to show the potential of the indazole scaffold and does not represent the activity of this compound itself. nih.gov

Computational docking studies are also frequently employed to visualize and understand the interactions between indazole-based inhibitors and their target proteins at the molecular level. These studies can help to explain the observed SAR and guide the design of new inhibitors with improved binding affinity and selectivity. For instance, docking studies of indazole-carboxamide inhibitors with MAO-B have provided a rationale for their high potency. nih.gov

Pharmacological Target Identification Research

The identification of specific molecular targets is a critical step in understanding the mechanism of action of any potential therapeutic agent. For derivatives of the indazole family, research has shown engagement with a variety of biological targets. However, specific pharmacological target identification studies for this compound are not extensively detailed in publicly available literature.

Research on the parent compound, 5-Amino-1H-indazole-7-carboxylic acid, indicates its utility as a key intermediate in the synthesis of molecules with potential anti-inflammatory and anticancer properties, suggesting that its derivatives may interact with targets in these pathways. chemimpex.com The broader class of indazole derivatives has been shown to target enzymes such as tyrosine kinases, which are crucial in cancer cell signaling. nih.gov For example, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov While these findings provide a basis for speculation, dedicated research is required to elucidate the specific molecular targets of this compound.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools in chemical biology for studying the function of proteins and exploring biological pathways. An effective probe must exhibit high potency and selectivity for its intended target. While this compound possesses a reactive indazole core with functional groups suitable for modification, its specific development and application as a chemical probe are not well-documented. The parent compound, 5-Amino-1H-indazole-7-carboxylic acid, is noted for its role as a building block in creating more complex molecules, a characteristic that is fundamental for designing chemical probes. chemimpex.com The versatility of its functional groups—an amino group and a carboxylic acid—allows for chemical modifications to create tailored compounds for research in enzyme interactions and metabolic pathways. chemimpex.com

Exploration of Diverse Biological Activities in Research Models

The indazole scaffold is a well-established pharmacophore known for a wide spectrum of biological activities. Research into specific derivatives often reveals a range of effects across different biological models.

Analytical Method Development for Indazole Compounds in Research

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., LC-MS, HPLC)

Chromatographic techniques are indispensable for determining the purity of Methyl 5-amino-1H-indazole-7-carboxylate and for monitoring the progress of reactions in which it is either synthesized or used as a starting material. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently featured methods in the scientific literature for these purposes.

HPLC is a cornerstone for purity assessment due to its high resolution and quantitative capabilities. In research contexts, a common application is the analysis of the final, isolated intermediate to ensure it meets the required purity specifications before use in the next synthetic step. A specific method for analyzing the purity of this compound has been detailed in patent literature, outlining the precise conditions used to achieve separation and detection. This method employs reverse-phase chromatography, which is well-suited for this moderately polar compound.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS serves as a powerful tool for rapid identity confirmation. During reaction monitoring, it can quickly identify the presence of the starting material, the desired product, and any potential byproducts in a crude reaction mixture. The technique typically provides the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, which for this compound is confirmed to be approximately 192.07 g/mol . While detailed experimental parameters for LC-MS methods are not always fully published in research articles, the primary outcome is the verification of the molecular weight of the target compound.

Below is a table summarizing a reported HPLC method for the analysis of this compound.

HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | XBridge C18, 5 µm, 4.6x150 mm |

| Mobile Phase | A: 10mM Ammonium Bicarbonate in WaterB: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Analysis Type | Purity Assessment |

Spectroscopic Methods for Quantification and Identification in Research Samples

Spectroscopic methods are essential for the structural elucidation and identification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive of these techniques, providing detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is universally used to confirm the identity and structure of synthesized intermediates. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows distinct signals corresponding to the aromatic protons on the indazole ring, the amine (NH₂) protons, the indazole NH proton, and the methyl ester (OCH₃) protons. The chemical shifts (δ) and coupling patterns are unique fingerprints of the molecule.

¹³C NMR provides information about the different carbon atoms in the molecule. The spectrum for this compound shows characteristic peaks for the carbonyl carbon of the ester, the methyl carbon, and the six distinct carbons of the indazole ring system.

The data gathered from these NMR experiments are typically sufficient to unambiguously confirm the structure of the compound. The following tables detail the reported ¹H and ¹³C NMR chemical shifts for this compound, typically referenced using a deuterated solvent like DMSO-d₆.

¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 12.91 | br s | Indazole NH |

| 7.98 | s | H-3 |

| 6.94 | d | H-6 |

| 6.27 | d | H-4 |

| 5.46 | s | NH₂ |

¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.4 | C=O (ester) |

| 145.4 | C-5 |

| 142.3 | C-7a |

| 134.1 | C-3 |

| 120.3 | C-3a |

| 112.9 | C-6 |

| 104.9 | C-7 |

| 96.0 | C-4 |

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 5-amino-1H-indazole-7-carboxylate, and how do reaction conditions influence yield and purity?

- The synthesis involves multi-step reactions, including halogenation/nitration of indazole precursors followed by reduction or coupling. For example, nitro-to-amine reduction can use H₂/Pd-C in ethanol (89% yield) or LiAlH₄ in THF (76% yield). Solvent polarity and temperature critically impact side-product formation and purity. Catalytic hydrogenation under inert atmospheres minimizes dehalogenation byproducts .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Key methods include:

- ¹H/¹³C NMR : Amine protons (δ 6.2–6.5 ppm, broad) and carboxylate carbonyl (δ 168–170 ppm).

- IR : NH₂ stretches (3350–3450 cm⁻¹) and ester C=O (1720–1740 cm⁻¹).

- HRMS-ESI : Validates molecular ion [M+H]+ with <3 ppm error, as shown in analogous indazole carboxylates .

Q. How does the substitution pattern influence the physicochemical properties of this compound?

- The 5-amino group enhances solubility (logP reduced by ~0.8 vs. unsubstituted indazole) via hydrogen bonding, while the 7-carboxylate ester improves membrane permeability (cLogP ~1.2 vs. free acid’s -0.5). Comparative studies with 7-methoxy or 7-bromo analogs show 10–20% higher aqueous solubility for the carboxylate derivative .

Q. What are the common impurities during synthesis, and how are they quantified?

- Impurities include des-methyl ester (free acid, 5–10%) and regioisomers (e.g., 4-amino derivative, ≤3%). HPLC-UV (C18 column, 0.1% TFA/ACN gradient) resolves these with retention time differences ≥1.5 minutes. Quantification via external calibration achieves LOD <0.1% .

Advanced Questions

Q. How can crystallographic techniques resolve structural ambiguities in derivatives of this compound?

- SHELX programs (e.g., SHELXL/SHELXS) enable high-precision refinement of hydrogen bonding and tautomeric forms. For example, positional disorder in the carboxylate group requires iterative refinement and electron density mapping. Comparative datasets (e.g., variable-temperature crystallography) distinguish static vs. dynamic disorder .

Q. What strategies mitigate contradictions in biological activity data across assay systems?

- Discrepancies arise from solvent polarity (DMSO vs. aqueous buffers) or cellular uptake efficiency. Normalization using logP adjustments and orthogonal assays (e.g., SPR binding vs. cell viability) improves reliability. Conflicting IC50 values in kinase studies may require ATP concentration standardization .

Q. How do tautomeric equilibria in solution affect reactivity in nucleophilic acyl substitution?

- ¹⁵N NMR in CDCl₃ shows ~70% 1H-tautomer dominance, increasing ester susceptibility to aminolysis by 40% vs. 2H-forms. Kinetic studies under varying pH (4–9) reveal optimal substitution rates at pH 7.4, balancing tautomer population and nucleophile activation .

Q. What computational modeling approaches predict binding modes to protein targets?

- Hybrid QM/MM simulations combined with molecular docking (AutoDock Vina, Glide) model interactions, such as amine H-bonding with catalytic lysines and carboxylate π-stacking. MD simulations (AMBER) over 100 ns trajectories validate stability (RMSD <2 Å). Co-crystal comparisons (e.g., PDB 3POZ) refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.